Isopropyl-opc
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Overview
Description
Isopropyloxazolopyridocarbazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur Isopropyloxazolopyridocarbazole is notable for its unique structure, which includes an oxazole ring fused with a pyridine and carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyloxazolopyridocarbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an oxazole intermediate, which is then fused with a pyridine ring through a series of cyclization reactions. Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate these reactions . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of isopropyloxazolopyridocarbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isopropyloxazolopyridocarbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Isopropyloxazolopyridocarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of isopropyloxazolopyridocarbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Isopropyloxazolopyridocarbazole can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring structure and have similar chemical properties.
Pyridine derivatives: These compounds share the pyridine ring and are used in various chemical and biological applications.
Carbazole derivatives: These compounds share the carbazole moiety and are known for their optoelectronic properties
Uniqueness
What sets isopropyloxazolopyridocarbazole apart is its unique combination of these three ring structures, which imparts distinct chemical and physical properties.
Properties
CAS No. |
104393-91-1 |
---|---|
Molecular Formula |
C22H22N3O+ |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
11,17,20-trimethyl-5-propan-2-yl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene |
InChI |
InChI=1S/C22H22N3O/c1-12(2)22-23-21-18(26-22)7-6-16-20(21)19-13(3)15-11-24(4)9-8-14(15)10-17(19)25(16)5/h6-12H,1-5H3/q+1 |
InChI Key |
VCRAZSIGEHCCTE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |
Canonical SMILES |
CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |
104393-91-1 | |
Synonyms |
2-isopropyl-7,10,12-trimethyl-6H-(1,3)oxazolo(5,4c)pyrido(3,4-g)carbazole isopropyl-OPC |
Origin of Product |
United States |
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